molecular formula C20H16N2O3 B14167334 2-Ethyl-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 899406-05-4

2-Ethyl-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B14167334
CAS No.: 899406-05-4
M. Wt: 332.4 g/mol
InChI Key: BYYOJQGOODCASN-UHFFFAOYSA-N
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Description

2-Ethyl-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromene ring fused with a pyrimidine ring, makes it an interesting subject for scientific research.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Ethyl-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione is unique due to its specific structural features and the combination of chromene and pyrimidine rings.

Properties

CAS No.

899406-05-4

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

2-ethyl-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione

InChI

InChI=1S/C20H16N2O3/c1-3-16-21-19-17(18(23)14-6-4-5-7-15(14)25-19)20(24)22(16)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3

InChI Key

BYYOJQGOODCASN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1C4=CC=C(C=C4)C

solubility

44.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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